molecular formula C26H27N3O5S B4020551 N-(4-{[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]carbonyl}phenyl)-N-methylbenzenesulfonamide

N-(4-{[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]carbonyl}phenyl)-N-methylbenzenesulfonamide

Cat. No. B4020551
M. Wt: 493.6 g/mol
InChI Key: AOGRZMGALHMJRQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-{[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]carbonyl}phenyl)-N-methylbenzenesulfonamide is a chemical compound with potential pharmacological activities. Its structure and properties have been the subject of various studies aimed at exploring its synthesis, molecular structure, and potential applications in medicine and biology, excluding its direct drug use, dosage, side effects, and applications.

Synthesis Analysis

The synthesis of compounds related to this compound involves complex chemical processes, often incorporating benzodioxol and piperazine frameworks. One approach involves the copper-mediated coupling of 1,1-dibromo-1-alkenes with nitrogen nucleophiles to prepare ynamides, which are critical intermediates in synthesizing such sulfonamide compounds (Coste, Couty, & Evano, 2011).

Molecular Structure Analysis

The molecular structure of benzodioxolylmethyl-piperazinyl carbonyl phenyl sulfonamide derivatives has been extensively analyzed using techniques like X-ray crystallography and Density Functional Theory (DFT). These studies reveal the conformational preferences and electrostatic potential of the molecules, providing insights into their reactivity and interactions with biological targets (Xiao et al., 2022).

Chemical Reactions and Properties

The chemical reactivity of sulfonamide compounds, including those with benzodioxolylmethyl-piperazinyl motifs, is influenced by their structural features. Studies have shown that the presence of certain functional groups can significantly affect their chemical behavior, leading to the discovery of novel reactions and potential applications in synthesizing other complex molecules (Kisseljova, Smyslová, & Krchňák, 2014).

Physical Properties Analysis

The physical properties of such compounds, including solubility, melting point, and crystalline structure, are crucial for their practical applications. These properties are often determined through experimental measurements and can be influenced by the molecular structure and the presence of specific substituents (Mohamed-Ezzat, Kariuki, & Azzam, 2023).

properties

IUPAC Name

N-[4-[4-(1,3-benzodioxol-5-ylmethyl)piperazine-1-carbonyl]phenyl]-N-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H27N3O5S/c1-27(35(31,32)23-5-3-2-4-6-23)22-10-8-21(9-11-22)26(30)29-15-13-28(14-16-29)18-20-7-12-24-25(17-20)34-19-33-24/h2-12,17H,13-16,18-19H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOGRZMGALHMJRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC=C(C=C1)C(=O)N2CCN(CC2)CC3=CC4=C(C=C3)OCO4)S(=O)(=O)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H27N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

493.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-{[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]carbonyl}phenyl)-N-methylbenzenesulfonamide
Reactant of Route 2
Reactant of Route 2
N-(4-{[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]carbonyl}phenyl)-N-methylbenzenesulfonamide
Reactant of Route 3
Reactant of Route 3
N-(4-{[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]carbonyl}phenyl)-N-methylbenzenesulfonamide
Reactant of Route 4
Reactant of Route 4
N-(4-{[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]carbonyl}phenyl)-N-methylbenzenesulfonamide
Reactant of Route 5
Reactant of Route 5
N-(4-{[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]carbonyl}phenyl)-N-methylbenzenesulfonamide
Reactant of Route 6
Reactant of Route 6
N-(4-{[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]carbonyl}phenyl)-N-methylbenzenesulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.